molecular formula C25H19N3O2 B12880082 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)

2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)

Cat. No.: B12880082
M. Wt: 393.4 g/mol
InChI Key: OGOHWSIXMZKLNG-UHFFFAOYSA-N
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Description

2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is a compound belonging to the class of bisoxazole derivatives It features a pyridine ring substituted at the 2 and 5 positions with two oxazole rings, each bearing a methyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) typically involves the reaction of pyridine derivatives with oxazole precursors. One common method involves the condensation of 2,5-dibromopyridine with 4-methyl-5-phenyloxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced compounds.

Scientific Research Applications

2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) involves its interaction with molecular targets such as enzymes or receptors. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Pyridine-2,6-diyl)bis(4-methyl-5-phenyloxazole): Similar structure but with different substitution positions on the pyridine ring.

    2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenylthiazole): Similar structure but with thiazole rings instead of oxazole rings.

Uniqueness

2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in coordination chemistry and materials science .

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

4-methyl-2-[5-(4-methyl-5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-5-phenyl-1,3-oxazole

InChI

InChI=1S/C25H19N3O2/c1-16-22(18-9-5-3-6-10-18)29-24(27-16)20-13-14-21(26-15-20)25-28-17(2)23(30-25)19-11-7-4-8-12-19/h3-15H,1-2H3

InChI Key

OGOHWSIXMZKLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CN=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

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